STK393606

Übersicht

Beschreibung

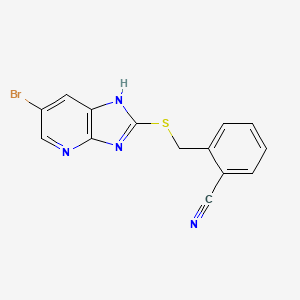

Dieses Enzym spielt eine entscheidende Rolle bei der Inaktivierung von Prostaglandinen und verwandten Eicosanoiden . Die Verbindung hat die Summenformel C14H9BrN4S und ein Molekulargewicht von 345,2 .

Herstellungsmethoden

Die Synthese von STK393606 umfasst mehrere Schritte, beginnend mit der Herstellung des Imidazo[4,5-b]pyridin-Kerns. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Brom und einem geeigneten Lösungsmittel, um die Bromgruppe an der gewünschten Position einzuführen. Die Thiomethylgruppe wird dann durch eine nucleophile Substitutionsreaktion mit einem geeigneten Thiolreagenz eingeführt.

Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierung für die großtechnische Produktion. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren und anderen fortschrittlichen Techniken zur Verbesserung der Ausbeute und Reinheit umfassen.

Wissenschaftliche Forschungsanwendungen

STK393606 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch kompetitive Hemmung der NAD±-abhängigen Typ-I-15-Hydroxyprostaglandin-Dehydrogenase. Dieses Enzym katalysiert die Oxidation primärer Prostaglandine zu ihren 15-Keto-Metaboliten, die inaktive Formen sind. Durch die Hemmung dieses Enzyms verhindert this compound die Inaktivierung von Prostaglandinen, wodurch deren Spiegel erhöht und ihre biologischen Wirkungen verlängert werden .

Wirkmechanismus

Target of Action

The primary target of STK393606 is NAD±dependent type-I 15-hydroxy prostaglandin dehydrogenase (15-PGDH) . This enzyme plays a crucial role in the inactivation of prostaglandins (PGs) and related eicosanoids .

Mode of Action

This compound acts as a competitive inhibitor of NAD±dependent type-I 15-PGDH . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . The IC50 value of this compound is 26.4 nM, and the Ki value is 5 nM , indicating a high affinity for the enzyme.

Biochemical Pathways

15-PGDH catalyzes the oxidation of primary PGs to their 15-keto metabolites . By inhibiting 15-PGDH, this compound can potentially affect the levels of PGs and related eicosanoids in the body . This could have downstream effects on various biochemical pathways, particularly those involved in inflammation and lipid biochemistry .

Pharmacokinetics

The solubility of the compound in different solvents such as dmf and dmso is provided . These solubility properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of 15-PGDH by this compound can lead to an increase in the levels of PGs and related eicosanoids . These molecules play various roles in the body, including mediating inflammatory responses. Therefore, the action of this compound could potentially have wide-ranging effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and thus its bioavailability . .

Biochemische Analyse

Biochemical Properties

STK393606 plays a significant role in biochemical reactions, particularly those involving prostaglandins. It acts as a competitive inhibitor of NAD±dependent type-I 15-hydroxy PGDH, with an IC50 value of 26.4 nM and a Ki value of 5 nM . This interaction with 15-PGDH suggests that this compound may have a broad impact on prostaglandin-mediated biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are largely tied to its inhibition of 15-PGDH. By inhibiting this enzyme, this compound can potentially influence cell signaling pathways, gene expression, and cellular metabolism that are regulated by prostaglandins .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with 15-PGDH. As a competitive inhibitor, it binds to the active site of the enzyme, preventing the normal substrate, prostaglandins, from binding . This inhibition can lead to changes in gene expression and cellular signaling due to the increased levels of prostaglandins.

Metabolic Pathways

This compound is involved in the metabolic pathway of prostaglandins, specifically in the inactivation of these molecules. It interacts with the enzyme 15-PGDH, which catalyzes the oxidation of primary prostaglandins to their 15-keto metabolites .

Vorbereitungsmethoden

The synthesis of STK393606 involves several steps, starting with the preparation of the imidazo[4,5-b]pyridine core. The reaction conditions typically involve the use of bromine and a suitable solvent to introduce the bromo group at the desired position. The thiomethyl group is then introduced through a nucleophilic substitution reaction with a suitable thiol reagent.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.

Analyse Chemischer Reaktionen

STK393606 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Die Bromgruppe in this compound kann durch andere Nucleophile substituiert werden, um verschiedene Derivate zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Thiole und Amine. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

STK393606 ist einzigartig in seiner hohen Selektivität und Potenz als Hemmer der 15-Hydroxyprostaglandin-Dehydrogenase. Ähnliche Verbindungen umfassen:

Im Vergleich zu diesen Verbindungen weist this compound eine höhere Selektivität und Potenz auf, was es zu einem wertvollen Werkzeug für die Untersuchung des Prostaglandinstoffwechsels und die Entwicklung neuer therapeutischer Mittel macht.

Eigenschaften

IUPAC Name |

2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanylmethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN4S/c15-11-5-12-13(17-7-11)19-14(18-12)20-8-10-4-2-1-3-9(10)6-16/h1-5,7H,8H2,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYMHFHACXKPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC3=C(N2)C=C(C=N3)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.